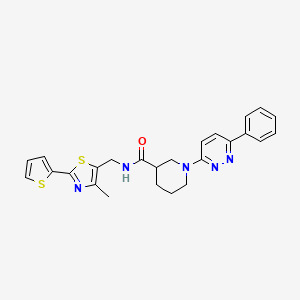

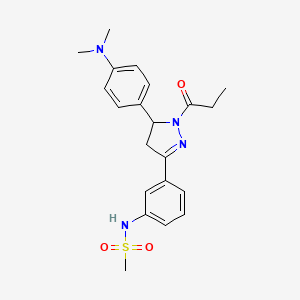

N-(3-(5-(4-(dimethylamino)phenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

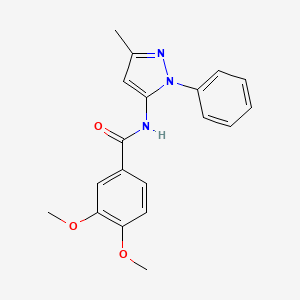

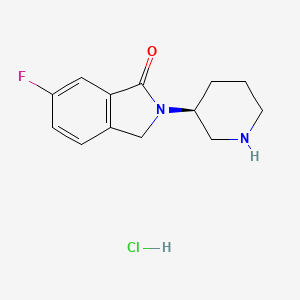

Overview

Description

“N-(3-(5-(4-(dimethylamino)phenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of compounds related to this molecule often involves sophisticated methods such as palladium-catalyzed cyclization processes or reactions with N-C-N dinucleophiles . Another method involves the use of aldol condensation and carboxamide formation .Molecular Structure Analysis

The molecular structure of similar compounds often reveals interesting features like hydrogen-bonded dimers and unique conformational characteristics. The 3D structure of related compounds can be viewed using specific software .Chemical Reactions Analysis

Chemical reactions involving compounds like this demonstrate their reactivity and potential for forming new bonds. For example, reactions with dinucleophiles have been employed to synthesize derivatives with significant yields .Physical and Chemical Properties Analysis

The physical properties of similar compounds, such as solubility and crystal structure, are crucial for understanding their behavior in different environments. The chemical properties, including reactivity and the potential to undergo various chemical transformations, highlight the functional versatility of these compounds.Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study by Alsaedi et al. (2019) explored the synthesis of novel pyrazolopyrimidines incorporating phenylsulfonyl groups, demonstrating antimicrobial activities surpassing reference drugs. This research highlights the potential of sulfone derivatives in combating bacterial and fungal infections, suggesting a broader application of such chemical structures in medicinal chemistry and antimicrobial drug design (Alsaedi, Farghaly, & Shaaban, 2019).

Molecular Conformation and Biological Activity

Investigations into the tautomeric behavior of related sulfonamide derivatives, such as the study by Erturk et al. (2016), provide insight into how molecular conformation affects pharmaceutical and biological activities. This research, using spectroscopic methods and density functional theory, indicates the importance of tautomeric forms in bioorganic and medicinal chemistry, potentially influencing the design of drugs based on sulfonamide structures (Erturk, Gumus, Dikmen, & Alver, 2016).

Cyclooxygenase-2 (COX-2) Inhibitors

The role of methanesulfonamide groups in enhancing the COX-2 inhibitory activity of 1,5-diarylpyrazole compounds was elucidated by Singh et al. (2004). Their findings indicate that positioning the methanesulfonamide group at specific sites on the phenyl ring significantly increases the potency and selectivity of COX-2 inhibitors, which are crucial for anti-inflammatory drug development (Singh et al., 2004).

Carbonic Anhydrase Inhibitors

Temperini et al. (2008) studied the interaction of dimethylamino-thiadiazole methanesulfonamide with various mammalian carbonic anhydrase isozymes, revealing its potential as a selective inhibitor for therapeutic applications. This compound's inhibitory activity against specific isozymes suggests its utility in designing drugs targeting conditions associated with abnormal carbonic anhydrase activity (Temperini, Cecchi, Boyle, Scozzafava, Escribano Cabeza, Wentworth, Blackburn, & Supuran, 2008).

Antitumor Activity of Amsacrine Analogs

Research by Chilin et al. (2009) on novel amsacrine analogs, incorporating methanesulfonamides, aimed at improving anticancer activity through structural modification. Their work emphasizes the critical role of the acridine moiety and offers insights into the design of more effective antitumor agents, underlining the importance of structural elements in drug efficacy (Chilin, Marzaro, Marzano, Dalla Via, Ferlin, Pastorini, & Guiotto, 2009).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been known to targetCyclin-dependent kinase 2 . This enzyme plays a crucial role in regulating the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .

Mode of Action

Compounds with similar structures have been shown to interact with their targets throughhydrogen bonding and π-π stacking interactions . These interactions can lead to changes in the conformation and activity of the target protein .

Biochemical Pathways

Given its potential target, it may be involved in the regulation of thecell cycle and apoptosis . Inhibition of Cyclin-dependent kinase 2 can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .

Pharmacokinetics

Similar compounds have been shown to have goodsolubility and bioavailability . The compound’s pharmacokinetic properties can be influenced by factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition .

Result of Action

Given its potential target, it may lead tocell cycle arrest and apoptosis in cancer cells . This could result in the inhibition of tumor growth and potentially lead to tumor regression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells . For example, the compound’s solubility and stability can be affected by the pH and temperature of the environment, which can in turn influence its bioavailability and efficacy .

Properties

IUPAC Name |

N-[3-[3-[4-(dimethylamino)phenyl]-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3S/c1-5-21(26)25-20(15-9-11-18(12-10-15)24(2)3)14-19(22-25)16-7-6-8-17(13-16)23-29(4,27)28/h6-13,20,23H,5,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGRKHUFLTXLMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine](/img/structure/B2460787.png)

![2-Pyridinylmethyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2460791.png)

![Methyl 3-[4-(chlorosulfonyl)phenyl]prop-2-enoate](/img/structure/B2460792.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2460797.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1H-pyrazol-3-yl)propanamide](/img/structure/B2460803.png)

![1-(4-fluorophenyl)-5-methyl-N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2460804.png)

![3-((2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methylene)-1,6,7,11B-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2460809.png)